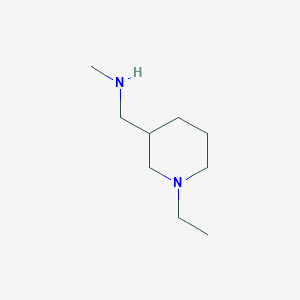

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

描述

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine typically involves the cyclization of appropriate precursors. One common method includes the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are advantageous due to their efficiency and the ability to tolerate various functional groups.

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

化学反应分析

Types of Reactions: 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against several conditions:

- Antidepressants : Research has indicated that modifications of this compound can lead to the development of novel antidepressants targeting serotonin receptors .

- Analgesics : Its structural analogs are being investigated for pain relief applications, particularly in opioid receptor modulation .

Neuropharmacology

Studies have shown that this compound may exhibit neuroprotective properties. Its interactions with neurotransmitter systems make it a candidate for research into treatments for neurodegenerative diseases .

Chemical Biology

The compound is utilized as a probe in chemical biology to study cellular processes. It aids in understanding the mechanisms of action at the molecular level, particularly in enzyme inhibition studies.

Data Table: Key Research Findings

Case Study 1: Antidepressant Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors. The most promising derivative showed significant improvement in depressive-like behaviors in animal models, indicating its potential for further development as an antidepressant .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with this compound resulted in reduced cell death and improved mitochondrial function in neuronal cell cultures .

作用机制

The mechanism of action of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Piperidine: A simpler analog with a wide range of biological activities.

N-Methylpiperidine: Similar structure but lacks the ethyl group on the piperidine ring.

1-Ethylpiperidine: Similar structure but lacks the N-methyl group.

Uniqueness: 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .

生物活性

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, also known by its CAS number 937648-03-8, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of piperidine and has potential applications in various biological systems due to its structural properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group at the nitrogen atom and a methyl group on the amine. This specific arrangement influences its interaction with biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Neuropharmacological Effects : The compound has been investigated for its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies indicate that it may exhibit agonistic or antagonistic properties depending on the receptor subtype involved.

- Enzyme Inhibition : Preliminary research suggests that this compound could inhibit specific enzymes linked to neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's or Parkinson's disease.

- Cell Proliferation : Similar piperidine derivatives have shown effects on cell proliferation, indicating that this compound may influence cellular growth pathways.

The mechanism of action involves several biochemical pathways:

- Receptor Interaction : The compound likely interacts with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect neuronal excitability and synaptic transmission.

- Enzymatic Pathway Modulation : It may modulate pathways involving cyclic AMP (cAMP) and phosphoinositide signaling, which are crucial for neuronal function.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Neurodegenerative Disease Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting a protective effect against neuronal loss.

- Behavioral Studies : Behavioral assays in rodents indicated that the compound could reduce anxiety-like behaviors, potentially through modulation of serotonergic pathways.

Comparative Analysis

A comparison with similar compounds provides insight into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl-substituted piperidine | Neuropharmacological effects |

| 1-(2-Methoxyethyl)pyrrolidin-3-yl)methanamine | Methoxyethyl group on pyrrolidine | Enzyme inhibition |

| 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | Propyl substitution on pyrrolidine | Cell proliferation effects |

Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug development. The unique substitution pattern of this compound may confer distinct pharmacological properties compared to other derivatives.

Research indicates that compounds with similar structures have been effective in treating various neurological disorders, underscoring the potential therapeutic applications of this compound.

属性

IUPAC Name |

1-(1-ethylpiperidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWENJDZQKVBYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586318 | |

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937648-03-8 | |

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。